molecular formula C21H16O7 B8484153 2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid CAS No. 193756-98-8

2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid

Cat. No. B8484153
Key on ui cas rn: 193756-98-8
M. Wt: 380.3 g/mol
InChI Key: NOMGSAGTBNODAA-UHFFFAOYSA-N
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Patent
US06265428B1

Procedure details

NaOH/EtOH (0.5 M) was added to ethyl 2-(4-methoxyphenoxy)-6-[3,4-(methylenedioxy)phenoxy]benzoate (175 mg, 0.429 mmol) at 25° C. The mixture (solid and solution) was heated under reflux for 20 hr. until TLC indicated the absence of starting material and the formation of a polar material. The solvent was evaporated and the residue was diluted with H2O (7 ml, pH≈7.5) and extracted with EtOAc (2×7 ml) to give 132 mg 2-(4-methoxyphenoxy)-6-[3,4-(methylenedioxy)phenoxy]benzoic acid as a yellow foam which was recrystallized from MeOH/H2O (twice) to give 102 mg of colorless needles, m.p. 164-165° C.
Name
NaOH EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(4-methoxyphenoxy)-6-[3,4-(methylenedioxy)phenoxy]benzoate
Quantity
175 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CCO.[CH3:6][O:7][C:8]1[CH:35]=[CH:34][C:11]([O:12][C:13]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][C:25]3[CH:30]=[CH:29][C:28]4[O:31][CH2:32][O:33][C:27]=4[CH:26]=3)[C:14]=2[C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=1>>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][C:13]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][C:25]3[CH:30]=[CH:29][C:28]4[O:31][CH2:32][O:33][C:27]=4[CH:26]=3)[C:14]=2[C:15]([OH:17])=[O:16])=[CH:34][CH:35]=1 |f:0.1.2|

Inputs

Step One
Name
NaOH EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].CCO
Name
ethyl 2-(4-methoxyphenoxy)-6-[3,4-(methylenedioxy)phenoxy]benzoate
Quantity
175 mg
Type
reactant
Smiles
COC1=CC=C(OC2=C(C(=O)OCC)C(=CC=C2)OC2=CC3=C(C=C2)OCO3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture (solid and solution) was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with H2O (7 ml, pH≈7.5)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×7 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC2=C(C(=O)O)C(=CC=C2)OC2=CC3=C(C=C2)OCO3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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